![molecular formula C14H13IO2 B1395738 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene CAS No. 637301-05-4](/img/structure/B1395738.png)
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene
Overview
Description
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene (I2MPB) is an organic compound that belongs to the class of aromatic compounds known as phenylmethoxybenzenes. It is a colorless and volatile liquid that has a sweet smell. I2MPB has a wide range of applications in the fields of chemistry, biology, and medicine. Its uses include synthesis of other compounds, as an analytical reagent, and as a therapeutic agent.
Scientific Research Applications
Synthesis of Pyrrolopyridothiazepine Derivatives
This compound is a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives . These derivatives are being developed as novel calcium channel antagonists, which are clinically useful agents in treating hypertension, angina pectoris, and certain cardiac arrhythmias .
Development of Calcium Channel Antagonists
The compound is used in the development of a novel calcium channel antagonist . Calcium channel antagonists inhibit the influx of extracellular Ca2+ through L-type voltage-dependent calcium channels, subsequently inhibiting myocardial contraction and having vasodilator effects .
Synthesis of Phenylboronic Ester Derivatives
“2-[(4-Methoxyphenyl)methoxy]iodobenzene” is used in the synthesis of phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
Production of Plastics, Adhesives, and Coatings
m-Aryloxy phenols, which can be synthesized from this compound, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
m-Aryloxy phenols, synthesized from this compound, are used as antioxidants, ultraviolet absorbers, and flame retardants . They have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of Bioactive Natural Products and Conducting Polymers
Phenol derivatives, which can be synthesized from this compound, have high potential for synthesizing bioactive natural products and conducting polymers .
Mechanism of Action
Mode of Action
These compounds might undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, it might be involved in the synthesis of benzene derivatives through electrophilic aromatic substitution .
properties
IUPAC Name |
1-iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTAVACCUJLZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716843 | |
Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
CAS RN |
637301-05-4 | |
Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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